N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
CAS No.: 1040687-30-6
Cat. No.: VC2621891
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040687-30-6 |
|---|---|
| Molecular Formula | C24H27NO3 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | N-[2-(2,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline |
| Standard InChI | InChI=1S/C24H27NO3/c1-19-12-13-20(2)24(18-19)27-15-14-25-22-10-6-7-11-23(22)28-17-16-26-21-8-4-3-5-9-21/h3-13,18,25H,14-17H2,1-2H3 |
| Standard InChI Key | AABDLCDARUAIRZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3 |
Introduction
Structural Characteristics and Properties
Molecular Structure
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline features a complex architecture with several key structural elements:
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A central secondary amine (NH) group that bridges two distinct aromatic regions
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A 2,5-dimethylphenoxy moiety connected to the nitrogen via an ethyl linker
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An aniline component substituted at the ortho position with a 2-phenoxyethoxy group
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Multiple ether linkages (C-O-C) that provide conformational flexibility
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Three aromatic rings that contribute to π-electron delocalization
This molecular architecture shares partial structural similarities with 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, particularly in the incorporation of the 2,5-dimethylphenoxy group and an aniline component. The compound's structural complexity suggests potential for multiple interaction points with biological targets.
Physical Properties
Based on structural analysis and comparison with related compounds, N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline is expected to exhibit the following physical properties:
| Property | Expected Value | Basis for Estimation |
|---|---|---|
| Physical State | Crystalline solid | Similar to related aniline derivatives |
| Color | Off-white to pale yellow | Typical for aromatic amines |
| Molecular Weight | ~377.48 g/mol | Calculated from molecular formula C24H27NO3 |
| Solubility | Soluble in organic solvents (ethanol, DMSO, DCM); Limited water solubility | Based on lipophilic character |
| Log P | ~5.2-5.8 | Estimated from structure containing multiple aromatic rings |
| Melting Point | ~110-130°C | Estimated from similar compounds |
The compound's relatively high lipophilicity, contributed by the three aromatic rings and alkyl groups, suggests favorable membrane permeability, which may be relevant for its potential biological applications.
Chemical Reactivity
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline contains several reactive functional groups:
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The secondary amine (NH) can participate in nucleophilic substitution reactions
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The ether linkages are susceptible to cleavage under strongly acidic conditions
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The aromatic rings can undergo electrophilic aromatic substitution reactions
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The methyl groups on the 2,5-dimethylphenoxy moiety may undergo oxidation
Similar to 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, this compound can participate in various chemical reactions including oxidation, reduction, and substitution reactions depending on the reagents used. The presence of multiple functional groups provides diverse reaction pathways for chemical modifications.
Synthesis Methodologies
Retrosynthetic Analysis
The synthesis of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline likely involves a convergent approach with key disconnections at the amine linkage and ether bonds. Based on synthetic routes of similar compounds, several approaches can be proposed:
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Nucleophilic substitution between 2-(2-phenoxyethoxy)aniline and a suitably activated 2-(2,5-dimethylphenoxy)ethyl derivative
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Reductive amination between 2-(2-phenoxyethoxy)aniline and 2-(2,5-dimethylphenoxy)acetaldehyde
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Copper or palladium-catalyzed coupling of an appropriate halide with the amine component
Proposed Synthetic Route
A feasible synthetic pathway would involve:
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Preparation of 2-(2-phenoxyethoxy)aniline through alkylation of 2-hydroxyaniline with 2-phenoxyethyl bromide
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Synthesis of 2-(2,5-dimethylphenoxy)ethyl bromide from 2,5-dimethylphenol and 1,2-dibromoethane
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Nucleophilic substitution between the components under basic conditions
This approach mirrors the nucleophilic substitution reaction described for 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, which involves the reaction between 2-butoxyaniline and 2-(2,5-dimethylphenoxy)ethyl chloride. The reaction would typically be conducted under basic conditions using bases such as potassium carbonate to facilitate the substitution process.
Purification and Characterization
Following synthesis, purification would likely involve:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable solvent mixtures to obtain high purity material
Characterization would include standard analytical techniques:
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NMR spectroscopy (1H and 13C)
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Mass spectrometry
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Infrared spectroscopy
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Elemental analysis
| Structural Feature | Potential Effect on Activity |
|---|---|
| 2,5-Dimethylphenoxy group | May enhance lipophilicity and binding to hydrophobic pockets |
| Secondary amine linkage | Provides hydrogen bonding capability and conformational flexibility |
| 2-Phenoxyethoxy substitution | Creates an extended binding surface for interaction with larger protein binding sites |
| Multiple ether linkages | Allows for variable conformations, potentially enabling induced fit in binding sites |
The structural similarities to compounds like 2-((2,5-Dimethoxyphenyl)amino)ethanol and certain phenoxy-substituted ethanamines suggest potential for interaction with similar biological targets, though specific activities would require experimental validation.
Materials Science Applications
Beyond biological applications, the compound's structure suggests potential utility in materials science:
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The extended conjugated system could contribute to interesting electronic properties
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The flexible linkers between aromatic units might enable application in liquid crystal technologies
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The amine functionality could serve as a reactive site for further polymerization or surface modification
Experimental Investigations
Molecular Docking Studies
Computational docking studies could provide valuable insights into potential biological targets. Based on structural features, the following protein targets might be worth investigating:
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BRD4 – given the structural similarities to known BRD4 inhibitors containing multiple aromatic rings
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PARP1 – considering the success of dual-target inhibitors targeting BRD4 and PARP1
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G-protein coupled receptors – due to the presence of aromatic moieties and flexible linkages
Spectroscopic Analysis
The expected spectroscopic properties of N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline would include:
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1H NMR signals for:
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Aromatic protons (multiple complex patterns between 6.5-7.5 ppm)
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Methyl protons from the 2,5-dimethylphenoxy group (singlets at approximately 2.2-2.5 ppm)
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Methylene protons from the ethoxy and ethyl linkers (multiplets at 3.5-4.5 ppm)
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NH proton (broad singlet at approximately 4.0-5.0 ppm)
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13C NMR would show:
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Aromatic carbon signals (115-160 ppm)
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Methyl carbon signals (~18-21 ppm)
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Methylene carbon signals (40-70 ppm)
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Mass spectrometry would be expected to show the molecular ion at m/z 377 with characteristic fragmentation patterns involving cleavage at ether and C-N bonds.
Comparative Analysis with Related Compounds
Structural Comparisons
N-[2-(2,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline shares structural features with several compounds found in the literature:
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2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline – Similar in the incorporation of the 2,5-dimethylphenoxy moiety connected to an aniline derivative
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2-((2,5-Dimethoxyphenyl)amino)ethanol – Contains the 2,5-dimethoxy substitution pattern on an aromatic ring connected to an amine-containing linker
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Ethanamine, N,N-dimethyl-2-(2-(phenylmethyl)phenoxy)- derivatives – Shares the phenoxy-ethyl linkage pattern
Functional Analogies
The most significant structural similarities appear to be with 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline, which suggests potential for similar applications in organic synthesis and biological research.
The compound's extended structure with multiple aromatic rings resembles certain dual-target inhibitors described in the literature, such as those targeting BRD4 and PARP1 . This structural complexity might enable interaction with multiple binding sites or provide selectivity for specific targets.
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